

# An In-depth Technical Guide to the Spectroscopic Data of Isoxazole Carboxylates

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## Compound of Interest

Compound Name: *Methyl 5-(tert-butyl)isoxazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous clinically approved drugs. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.

## Spectroscopic Data of Isoxazole Carboxylates

The structural elucidation of isoxazole carboxylates relies heavily on a combination of spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for various substituted isoxazole carboxylates, providing a valuable resource for researchers in this field.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Representative Isoxazole Carboxylates

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
Methyl 5-methylisoxazole-3-carboxylate	-	<sup>1</sup> H NMR data is available.[1]
Ethyl isoxazole-4-carboxylate	-	<sup>1</sup> H NMR spectrum is available. [2]
Methyl isoxazole-5-carboxylate	-	<sup>1</sup> H NMR data is available.[3]
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate	-	<sup>1</sup> H NMR spectrum is available. [4]
3-(Quinolin-2-yl)-5-phenylisoxazole	CDCl <sub>3</sub>	8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53 – 7.45 (m, 3H), 7.39 (s, 1H)[5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	CDCl <sub>3</sub>	8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H)[5]
5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	CDCl <sub>3</sub>	8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H)[5]
5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole	-	<sup>1</sup> H NMR data is available.[5]
5-Cyclopropyl-3-(quinolin-2-yl)isoxazole	CDCl <sub>3</sub>	8.21 (dd, J = 8.6, 0.8 Hz, 1H), 8.17 – 8.10 (m, 2H)[5]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Representative Isoxazole Carboxylates**

Compound	Solvent	Chemical Shifts (δ, ppm)
3-(Quinolin-2-yl)-5-phenylisoxazole	CDCl <sub>3</sub>	170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6[5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	CDCl <sub>3</sub>	170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[5]
5-(3-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	CDCl <sub>3</sub>	170.5, 164.2, 160.0, 148.6, 148.0, 136.9, 130.2, 129.9, 129.7, 128.6, 128.4, 127.7, 127.3, 119.1, 118.4, 116.4, 110.9, 98.9, 55.4[5]
5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole	CDCl <sub>3</sub>	169.6, 165.0, 164.6 (d, J = 250.0 Hz), 148.5, 148.0, 137.0, 130.0, 129.7, 128.4, 127.9 (d, J = 9.0 Hz), 127.7, 127.3, 123.8 (d, J=3.0Hz), 119.1, 116.3 (d, J = 23.0 Hz), 98.4[5]
5-(3-Chlorophenyl)-3-(quinolin-2-yl)isoxazole	CDCl <sub>3</sub>	169.0, 164.2, 148.3, 148.0, 136.9, 135.1, 130.3, 130.2, 130.0, 129.7, 129.0, 128.4, 127.7, 127.4, 125.9, 125.9, 123.9, 119.0, 99.5[5]

**Table 3: IR Spectroscopic Data for Isoxazole Derivatives**

Compound/Functional Group	Wavenumber (cm-1)	Description
Isoxazole	1370.9, 764.9	v7(A') and v16(A'') bands in high-resolution gas-phase spectrum.[6]
Isoxazole ring	1276, 1153, 1068	C-N, N-O, and C-O stretching vibrations, respectively.[7]
Amide C=O	1650.24 - 1680.73	Amide carbonyl stretching in isoxazole-carboxamide derivatives.[8]

**Table 4: Mass Spectrometry Data for Isoxazole Carboxylates**

Compound	Ionization Method	m/z (Relative Intensity)
Methyl 5-methylisoxazole-3-carboxylate	EI	Data available in NIST WebBook.[1]
Methyl 3-benzoyl-2-phenyl-2,3-dihydro-4-isoxazolecarboxylate	GC-MS	Spectrum available.[9]
3-(Quinolin-2-yl)-5-phenylisoxazole	HRMS (ESI)	[M+H] <sup>+</sup> calcd. for C <sub>18</sub> H <sub>13</sub> N <sub>2</sub> O <sup>+</sup> : 273.1022; found 273.1027.[5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	HRMS (ESI)	[M+H] <sup>+</sup> calcd. for C <sub>19</sub> H <sub>15</sub> N <sub>2</sub> O <sup>+</sup> : 287.1179; found 287.1182.[5]
5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	HRMS (ESI)	[M+H] <sup>+</sup> calcd. for C <sub>19</sub> H <sub>15</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> : 303.1134; found 303.1138.[5]
5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole	HRMS (ESI)	[M+H] <sup>+</sup> calcd. for C <sub>18</sub> H <sub>12</sub> BrN <sub>2</sub> O <sup>+</sup> : 351.0133; found 351.0139.[5]

## Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline common methodologies for the synthesis and spectroscopic analysis of isoxazole carboxylates.

### Synthesis of Isoxazole Carboxylates

A prevalent method for synthesizing isoxazole derivatives is through the Claisen-Schmidt condensation to form chalcones, followed by cyclization with hydroxylamine hydrochloride.<sup>[10]</sup>

General Procedure for the Synthesis of Isoxazole Derivatives:

- **Chalcone Synthesis:** An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in 95% ethanol (10 mL). To this solution, 6M NaOH (3.5 mL) is added, and the mixture is stirred for 10 minutes. The reaction mixture is then cooled in an ice bath until crystal formation. The resulting chalcone is recrystallized from ethanol.
- **Isoxazole Formation:** The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in ethanol (25 mL) for 6 hours. The mixture is then concentrated and poured into ice water. The precipitate obtained is filtered, washed, and recrystallized from ethanol to yield the isoxazole derivative.

Another common approach involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid to synthesize isoxazole-carboxamides.<sup>[8][11]</sup>

General Procedure for the Synthesis of Phenyl-isoxazole-Carboxamide Derivatives:

- 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) is dissolved in dichloromethane (DCM, 20 mL).<sup>[8]</sup>
- Dimethylaminopyridine (DMAP, 0.6 mmol) and N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC, 3.30 mmol) are added to the solution.<sup>[8]</sup>
- The mixture is stirred under an argon atmosphere at room temperature for 30 minutes.<sup>[8]</sup>
- The corresponding aniline derivative (3.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC).<sup>[8]</sup>

## Spectroscopic Analysis

The characterization of the synthesized isoxazole carboxylates is performed using a suite of spectroscopic techniques.

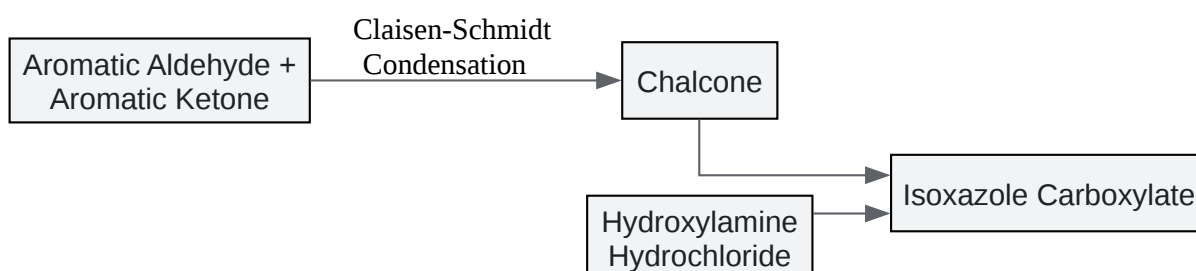
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on spectrometers operating at 400 or 500 MHz for  $^1\text{H}$  and 101 or 126 MHz for  $^{13}\text{C}$ .<sup>[5]</sup> Deuterated solvents such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  are commonly used, with tetramethylsilane (TMS) as an internal standard.<sup>[5]</sup>
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI) to accurately determine the mass of the synthesized compounds.<sup>[5]</sup> Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of volatile derivatives.<sup>[9]</sup>
- **Infrared Spectroscopy:** IR spectra are recorded using Fourier-transform infrared (FTIR) spectrometers to identify the characteristic functional groups present in the molecules.<sup>[10]</sup>

## Visualizations

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams to visualize key aspects of isoxazole carboxylate chemistry.

### General Synthetic Pathway to Isoxazole Carboxylates

The following diagram illustrates a common synthetic route to isoxazole carboxylates, starting from chalcones.

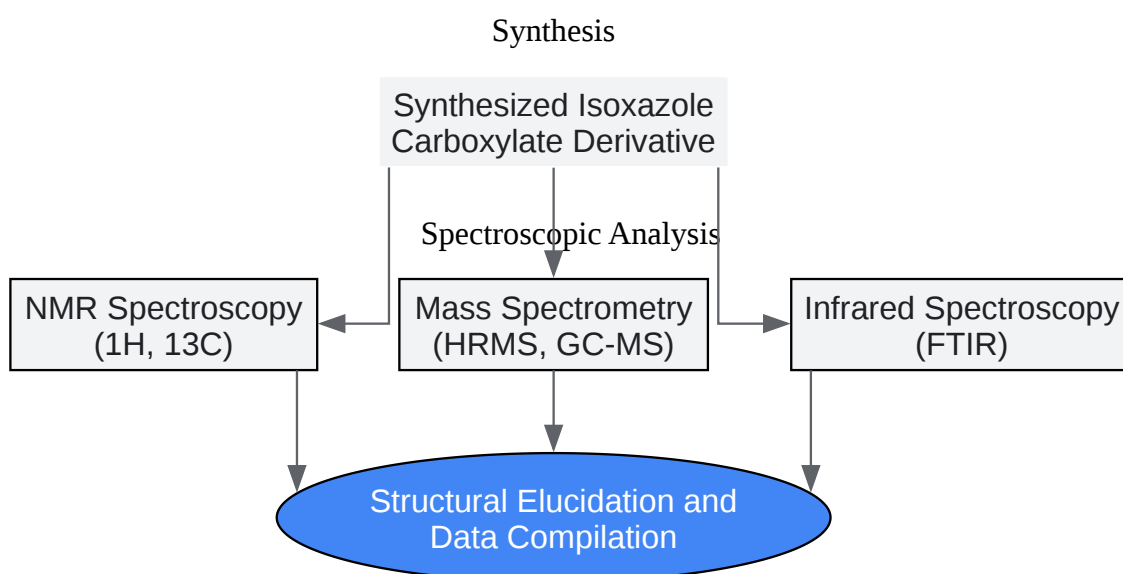


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Caption: Synthetic route to isoxazole carboxylates.

## Workflow for Spectroscopic Characterization

This diagram outlines the typical workflow for the spectroscopic characterization of newly synthesized isoxazole carboxylates.



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Caption: Workflow for spectroscopic characterization.

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